4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide
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Overview
Description
4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is a complex organic compound that features a unique structure combining multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This involves the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the desired position using brominating agents such as N-bromosuccinimide (NBS).
Formation of the Pyrido[1,2-a]pyrimidine Ring: This step involves the cyclization of a suitable precursor, often using a strong acid or base as a catalyst.
Thioether Formation:
Final Coupling: The final step involves coupling the intermediate with N-(2-methoxyethyl)benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action of 4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate
- 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
What sets 4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide apart is its combination of multiple heterocyclic rings and functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.
Properties
IUPAC Name |
4-[[6-bromo-4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrN5O4S/c1-38-13-11-30-26(36)19-7-5-18(6-8-19)16-34-27(37)22-14-20(29)9-10-23(22)32-28(34)39-17-21-15-25(35)33-12-3-2-4-24(33)31-21/h2-10,12,14-15H,11,13,16-17H2,1H3,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONMHXFRTSKKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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